

Fmoc-PEG6-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-PEG6-NHS ester

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In-Depth Technical Guide: Fmoc-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-PEG6-NHS ester**, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and peptide synthesis. This document details its chemical properties, presents a detailed experimental protocol for its use in bioconjugation, and illustrates a typical workflow.

Core Compound Specifications

Fmoc-PEG6-NHS ester is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure allows for a two-step sequential conjugation strategy. The NHS ester facilitates the immediate conjugation to primary amines, while the Fmoc group provides a stable protecting group for a terminal amine, which can be deprotected in a subsequent step for further modification. The polyethylene glycol spacer enhances the solubility of the molecule in aqueous solutions.



Property	Value	References
Chemical Formula	C34H44N2O12	[1][2]
Molecular Weight	672.73 g/mol	[1][2]
Exact Mass	672.2894 g/mol	[2]
Purity	Typically ≥95%	[1]
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂	[3]
Storage	Store at -20°C, desiccated	[3]

Functional Roles of Moieties

The utility of **Fmoc-PEG6-NHS ester** stems from its distinct chemical moieties:

- NHS Ester: This activated ester reacts efficiently with primary and secondary amines, such
 as those found on the N-terminus of proteins or the side chain of lysine residues, to form
 stable amide bonds. This reaction is the basis for its use in labeling and crosslinking
 biomolecules.[1][3][4]
- Fmoc Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the terminal amine. It remains stable under the conditions required for the NHS ester reaction but can be readily removed with a mild base, such as piperidine, to expose the amine for subsequent conjugation steps.[1][3][4]
- PEG6 Spacer: The hexaethylene glycol linker is a hydrophilic spacer that increases the
 aqueous solubility of the molecule and the resulting conjugate. This property is particularly
 beneficial in preventing aggregation and improving the pharmacokinetic properties of
 modified biomolecules.[1][3][4]

Experimental Protocols General Protocol for Protein Labeling with Fmoc-PEG6 NHS Ester



This protocol outlines a general procedure for the conjugation of **Fmoc-PEG6-NHS ester** to a protein containing accessible primary amines.

Materials:

- Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
- Fmoc-PEG6-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., dialysis, size-exclusion chromatography, or spin filtration columns)

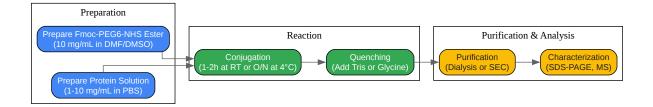
Procedure:

- Preparation of Protein Solution:
 - Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
 Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.
- Preparation of Fmoc-PEG6-NHS Ester Solution:
 - Immediately before use, dissolve the Fmoc-PEG6-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved Fmoc-PEG6-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
 - Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.



- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 This will react with any unreacted NHS ester, preventing further modification of the protein.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess, unreacted Fmoc-PEG6-NHS ester and byproducts using dialysis, size-exclusion chromatography, or spin filtration. The choice of purification method will depend on the properties of the protein.
- Characterization:
 - The resulting protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Experimental Workflow Diagram



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